molecular formula C8H14O B1616928 2,2,5-Trimethylcyclopentanone CAS No. 4573-09-5

2,2,5-Trimethylcyclopentanone

Cat. No.: B1616928
CAS No.: 4573-09-5
M. Wt: 126.2 g/mol
InChI Key: KWJHOYYJYPCTBS-UHFFFAOYSA-N
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Description

2,2,5-Trimethylcyclopentanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclopentanone, characterized by the presence of three methyl groups at the 2 and 5 positions of the cyclopentane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Scientific Research Applications

2,2,5-Trimethylcyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5-Trimethylcyclopentanone can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

2,2,5-Trimethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. Its effects are mediated through its structural properties, which allow it to participate in various chemical reactions and biological processes.

Comparison with Similar Compounds

2,2,5-Trimethylcyclopentanone can be compared with other similar compounds, such as:

    2,2,4-Trimethylcyclopentanone: Similar in structure but with different methyl group positions, leading to variations in reactivity and applications.

    2,4,4-Trimethylcyclopentanone: Another isomer with distinct chemical properties and uses.

    Cyclopentanone: The parent compound, which lacks the methyl groups and has different reactivity and applications.

Uniqueness

This compound is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

2,2,5-trimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-4-5-8(2,3)7(6)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJHOYYJYPCTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347808
Record name 2,2,5-Trimethylcyclopentanone
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Avocado Research MSDS]
Record name 2,2,5-Trimethylcyclopentanone
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CAS No.

4573-09-5
Record name 2,2,5-Trimethylcyclopentanone
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Record name 2,5-Trimethylcyclopentanone
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Record name 2,2,5-Trimethylcyclopentanone
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Synthesis routes and methods

Procedure details

A solution of the product of Example 8c in methanol and water (7.4 g, ˜35.7 mmol) was acidified with concentrated hydrochloric acid to pH=1 and then heated to reflux for 1 hour. The reaction mixture was cooled and then diluted with water (70 mL) and the organics were extracted with diethyl ether (80 mL×4). The combined organic phase was washed with brine (160 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as a light yellow liquid contaminated with some solvent (4.93 g, Purity: ˜85%). 1H NMR (400 MHz, CDCl3) δ 2.26-2.09 (m, 2H), 1.85-1.79 (m, 1H), 1.72-1.64 (m, 1H), 1.54-1.45 (m, 1H), 1.12 (d, J=6.8 Hz, 3H), 1.08 (s, 3H), 0.98 (s, 3H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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